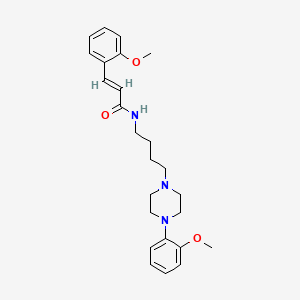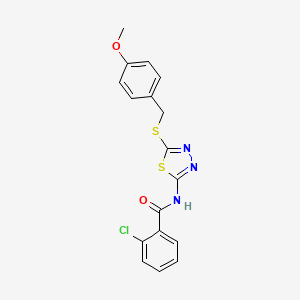![molecular formula C11H13N3 B10793599 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793599.png)
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrolidine under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in forming the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of solvents and reaction conditions that minimize by-products is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrolopyridine N-oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
Scientific Research Applications
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Another heterocyclic compound with a pyrrolidine ring fused to a pyrimidine structure.
3-(2-pyrrolidinyl)pyridine: A compound with a similar pyrrolidine-pyridine structure.
2-pyrrolidone: A simpler pyrrolidine derivative with a lactam structure.
Uniqueness
2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion of pyrrolidine and pyrrolopyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14) |
InChI Key |
KOWVUSHBSAGCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)

![(S)-2-((1-methylpyrrolidin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793549.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(3-piperidinyl)-](/img/structure/B10793555.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide](/img/structure/B10793560.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B10793567.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793572.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)propionamide](/img/structure/B10793578.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B10793580.png)
![N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)butyramide](/img/structure/B10793583.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide](/img/structure/B10793585.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-3-phenylpropanamide](/img/structure/B10793588.png)
